molecular formula C22H20Br2N2O3 B11548435 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11548435
M. Wt: 520.2 g/mol
InChI Key: HOUIDZLYQOANCG-DHRITJCHSA-N
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Description

N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE typically involves multiple steps, including the bromination of precursor compounds and subsequent condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle brominated compounds.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the brominated groups, potentially leading to dehalogenation.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The brominated groups may facilitate binding to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(1-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL]ACETOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-[(1-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL]ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE is unique due to its specific combination of brominated phenyl and naphthyl groups. This structural arrangement may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H20Br2N2O3

Molecular Weight

520.2 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H20Br2N2O3/c1-2-11-28-19-10-8-17(23)12-16(19)13-25-26-21(27)14-29-20-9-7-15-5-3-4-6-18(15)22(20)24/h3-10,12-13H,2,11,14H2,1H3,(H,26,27)/b25-13+

InChI Key

HOUIDZLYQOANCG-DHRITJCHSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Origin of Product

United States

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